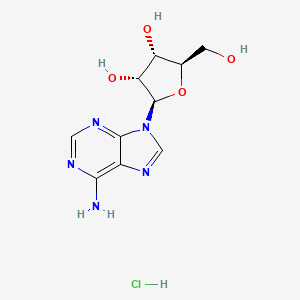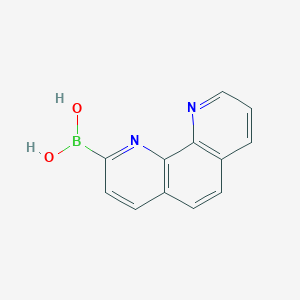
3-Amino-3-(3-Brom-4-hydroxyphenyl)propansäure
Übersicht
Beschreibung
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is a chemical compound characterized by its bromine and hydroxyl functional groups attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been evaluated for their anticancer and antioxidant activities .
Mode of Action
It’s known that reactive oxygen species (ros) play an important role in cancer pathogenesis and response to chemotherapeutics . Therefore, compounds with both antioxidant and anticancer activity are crucial .
Biochemical Pathways
The compound’s potential antioxidant properties suggest it may interact with pathways involving ros .
Result of Action
, similar compounds have been shown to reduce cell viability and suppress cell migration in vitro. These compounds also showed favorable cytotoxicity properties towards noncancerous cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-hydroxyphenylalanine followed by amino group protection and subsequent deprotection. The reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), and controlled temperatures to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous flow systems to ensure consistent product quality. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions required for optimal yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The bromine atom can be reduced to form a bromoalkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Bromoalkanes
Substitution: Alkylated or arylated derivatives
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
3-Amino-3-(4-bromo-3-hydroxyphenyl)propanoic acid
Uniqueness: 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The position of the bromine and hydroxyl groups on the phenyl ring plays a crucial role in determining its chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZFLPEVZGUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697283 | |
| Record name | 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-40-6 | |
| Record name | 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)








![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1504211.png)




